molecular formula C6H14N2O B7884742 2-(Oxazinan-2-yl)ethanamine

2-(Oxazinan-2-yl)ethanamine

Cat. No.: B7884742
M. Wt: 130.19 g/mol
InChI Key: HVDGJEAETHCPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxazinan-2-yl)ethanamine is an organic compound with the molecular formula C6H14N2O It is a derivative of oxazinanone and contains an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Oxazinan-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild conditions with methanol as the solvent . The reaction setup is straightforward, involving the mixing of all reagents without the need for extensive work-up before purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of eco-friendly catalysts and solvents to ensure high yields and purity of the final product. The reaction conditions are optimized to avoid hazardous chemicals and high-temperature or high-pressure conditions, making the process safer and more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazinan-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The ethanamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oxazinanone derivatives, amine derivatives, and substituted ethanamine compounds.

Scientific Research Applications

2-(Oxazinan-2-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxazinan-2-yl)ethanamine involves its interaction with specific molecular targets. For example, as a leukotriene A4 hydrolase inhibitor, it binds to the enzyme’s active site, preventing the conversion of leukotriene A4 to leukotriene B4. This inhibition reduces inflammation and has potential therapeutic benefits in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxazinan-2-yl)ethanamine is unique due to its specific interactions with leukotriene A4 hydrolase and TRPA1 receptors, making it a valuable compound in medicinal chemistry research. Its versatility in undergoing various chemical reactions also adds to its uniqueness.

Properties

IUPAC Name

2-(oxazinan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-3-5-8-4-1-2-6-9-8/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDGJEAETHCPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.